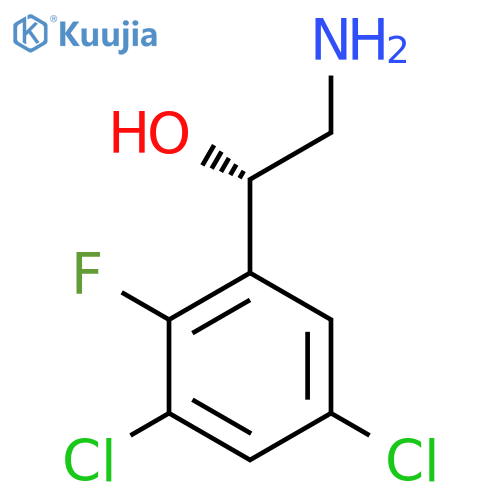

Cas no 2110135-18-5 ((1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol)

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol

- EN300-1147463

- 2110135-18-5

-

- インチ: 1S/C8H8Cl2FNO/c9-4-1-5(7(13)3-12)8(11)6(10)2-4/h1-2,7,13H,3,12H2/t7-/m1/s1

- InChIKey: RCUOUBFAKCYOQV-SSDOTTSWSA-N

- ほほえんだ: ClC1=CC(=CC(=C1F)[C@@H](CN)O)Cl

計算された属性

- せいみつぶんしりょう: 222.9966974g/mol

- どういたいしつりょう: 222.9966974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 46.2Ų

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1147463-0.25g |

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol |

2110135-18-5 | 95% | 0.25g |

$972.0 | 2023-10-25 | |

| Enamine | EN300-1147463-0.05g |

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol |

2110135-18-5 | 95% | 0.05g |

$888.0 | 2023-10-25 | |

| Enamine | EN300-1147463-1.0g |

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol |

2110135-18-5 | 1g |

$1343.0 | 2023-05-23 | ||

| Enamine | EN300-1147463-1g |

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol |

2110135-18-5 | 95% | 1g |

$1057.0 | 2023-10-25 | |

| Enamine | EN300-1147463-5g |

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol |

2110135-18-5 | 95% | 5g |

$3065.0 | 2023-10-25 | |

| Enamine | EN300-1147463-0.5g |

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol |

2110135-18-5 | 95% | 0.5g |

$1014.0 | 2023-10-25 | |

| Enamine | EN300-1147463-5.0g |

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol |

2110135-18-5 | 5g |

$3894.0 | 2023-05-23 | ||

| Enamine | EN300-1147463-10.0g |

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol |

2110135-18-5 | 10g |

$5774.0 | 2023-05-23 | ||

| Enamine | EN300-1147463-10g |

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol |

2110135-18-5 | 95% | 10g |

$4545.0 | 2023-10-25 | |

| Enamine | EN300-1147463-2.5g |

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol |

2110135-18-5 | 95% | 2.5g |

$2071.0 | 2023-10-25 |

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-olに関する追加情報

(1S)-2-アミノ-1-(3,5-ジクロロ-2-フルオロフェニル)エタン-1-オール(CAS No. 2110135-18-5)の科学的特性と応用可能性

(1S)-2-アミノ-1-(3,5-ジクロロ-2-フルオロフェニル)エタン-1-オールは、有機化学および医薬品研究分野で注目されるキラル化合物です。その立体選択的合成や生物活性に関する研究は、近年の創薬開発トレンドと深く関連しています。本化合物のCAS登録番号2110135-18-5は、国際的に標準化された識別子として、研究文献や規制文書での正確な同定に不可欠です。

この化合物の分子構造には、フッ素置換芳香環とβ-アミノアルコール骨格という二つの特徴的な部分が存在します。3,5-ジクロロ-2-フルオロフェニル基は、分子の脂溶性や膜透過性に影響を与え、医薬品候補分子としての適性を高めます。一方、(1S)立体配置を持つアミノアルコール部分は、生体内の酵素認識部位との相互作用において重要な役割を果たします。

近年のAI創薬や計算化学の発展に伴い、類似構造を持つ化合物の仮想スクリーニングが活発化しています。特にフッ素含有医薬品の開発需要が高まる中、本化合物の構造活性相関研究は、標的型治療薬設計への応用が期待されます。実験室規模での光学分割技術や不斉合成法の最適化に関する学術論文が増加傾向にあり、Google Scholarなどの検索エンジンでも関連研究が頻繁に取り上げられています。

この化合物の物理化学的性質について、現時点で公表されているデータは限られていますが、X線結晶構造解析やNMRスペクトルによる特性評価が進められています。溶解性試験では、極性有機溶媒に対する親和性が高く、DMSOやメタノールに良好な溶解性を示すことが報告されています。こうした特性は、製剤化研究において重要な検討項目となります。

安全性に関する情報としては、現段階で急性毒性データや生態影響評価の詳細は公開されていません。ただし、構造活性関係から推定される代謝安定性や薬物動態特性について、in silico予測ツールを用いた予備的解析が行われています。研究用化学品として取り扱う際には、標準的な実験室安全基準に従うことが推奨されます。

市場動向として、フッ素化医薬品中間体の需要拡大に伴い、本化合物のカスタム合成依頼が増加しています。特に創薬研究支援サービスを提供する企業の間で、高純度キラル化合物の供給能力が競争優位性の一つとなっています。検索エンジンのSEO対策としても、「フッ素含有医薬品中間体 合成」や「キラルアミノアルコール 受託製造」といった長尾キーワードの最適化が重要視されています。

学術的応用においては、分子認識プローブとしての利用可能性が研究されています。その立体特異性を活かした生体分子相互作用の解析や、酵素阻害剤の設計基盤としての応用が期待されます。最近発表されたプレプリントサーバー(arXivなど)の研究では、タンパク質-リガンド複合体の安定化におけるハロゲン結合の役割について言及されており、本化合物の3,5-ジクロロ-2-フルオロフェニル基が重要な機能を発揮する可能性が示唆されています。

今後の展望として、持続可能な化学プロセスの観点から、本化合物のグリーン合成法開発が課題となります。触媒的不斉合成やバイオカタリシスを応用した製造プロセスの最適化が、医薬品グリーンケミストリーのトレンドに沿った研究テーマとして注目されています。また、自動合成プラットフォームやAI支援構造設計との統合により、構造類縁体の効率的探索が可能になるでしょう。

2110135-18-5 ((1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol) 関連製品

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 157047-98-8(Benzomalvin C)

- 307-59-5(perfluorododecane)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)